molecular formula C12H16O2 B1610326 (1S,2S)-1-Phenylcyclohexane-1,2-diol CAS No. 34281-90-8

(1S,2S)-1-Phenylcyclohexane-1,2-diol

Cat. No.: B1610326
CAS No.: 34281-90-8
M. Wt: 192.25 g/mol
InChI Key: QHNHEYDAIICUDL-RYUDHWBXSA-N
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Description

(1S,2S)-1-Phenylcyclohexane-1,2-diol is a chiral organic compound with a cyclohexane ring substituted with a phenyl group and two hydroxyl groups at the 1 and 2 positions The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating that both hydroxyl groups are on the same side of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Phenylcyclohexane-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of 1-phenylcyclohexene using osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting diol. The reaction typically proceeds under mild conditions and yields the desired diol with high stereoselectivity.

Another method involves the asymmetric reduction of 1-phenylcyclohexanone using chiral catalysts or reagents. This approach allows for the selective formation of the (1S,2S) diol from the corresponding ketone.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yields and enantioselectivity. These methods are advantageous due to their environmentally friendly nature and the ability to produce large quantities of the compound with minimal waste.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Phenylcyclohexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diol to the corresponding alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(1S,2S)-1-Phenylcyclohexane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a model substrate for investigating stereoselective processes.

    Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Phenylcyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenyl group may engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Phenylcyclohexane-1,2-diol: The enantiomer of the (1S,2S) compound, with similar chemical properties but different biological activities.

    1-Phenylcyclohexane-1,2-dione: An oxidized derivative with different reactivity and applications.

    1-Phenylcyclohexanol: A related compound with a single hydroxyl group, used in different synthetic contexts.

Uniqueness

(1S,2S)-1-Phenylcyclohexane-1,2-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to participate in stereoselective reactions makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(1S,2S)-1-phenylcyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNHEYDAIICUDL-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@]([C@H](C1)O)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465049
Record name (1S,2S)-1-Phenylcyclohexane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34281-90-8
Record name (1S,2S)-1-Phenylcyclohexane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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